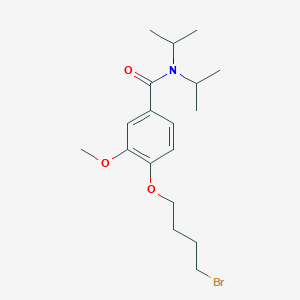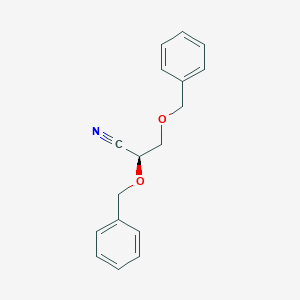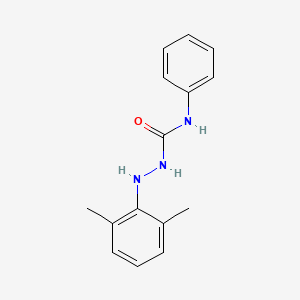![molecular formula C10H16N4 B12566035 2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine CAS No. 143886-53-7](/img/structure/B12566035.png)
2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine is a heterocyclic compound that features a triazine ring substituted with dimethyl and pyrrolidinylmethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine typically involves the reaction of 2,4-dimethyl-1,3,5-triazine with pyrrolidine under specific conditions. One common method includes the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the pyrrolidinylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine involves its interaction with specific molecular targets. The pyrrolidinylmethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or activation of biological pathways. The triazine ring can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethyl-1,3,5-triazine: Lacks the pyrrolidinylmethyl group, resulting in different chemical and biological properties.
6-(Pyrrolidin-1-yl)-1,3,5-triazine: Similar structure but without the dimethyl substitutions, affecting its reactivity and applications.
Pyrrolidinylmethyl-substituted pyrimidines: Share the pyrrolidinylmethyl group but have a different core structure, leading to distinct properties and uses.
Uniqueness
2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine is unique due to the combination of the triazine ring with both dimethyl and pyrrolidinylmethyl groups. This structural arrangement imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
143886-53-7 |
|---|---|
Molekularformel |
C10H16N4 |
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
2,4-dimethyl-6-(pyrrolidin-1-ylmethyl)-1,3,5-triazine |
InChI |
InChI=1S/C10H16N4/c1-8-11-9(2)13-10(12-8)7-14-5-3-4-6-14/h3-7H2,1-2H3 |
InChI-Schlüssel |
CZTNPKWEIIDCQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC(=N1)CN2CCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-[(4-fluorophenyl)methyl]-4-iodobenzene](/img/structure/B12565960.png)
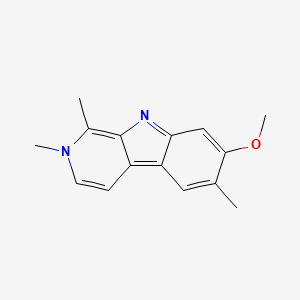

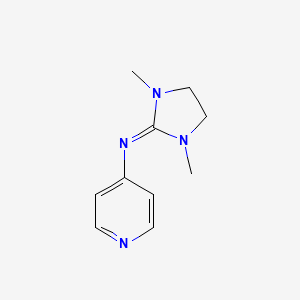
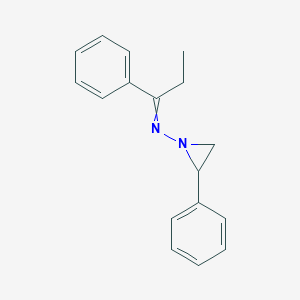

![Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate](/img/structure/B12565988.png)
![lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane](/img/structure/B12565991.png)
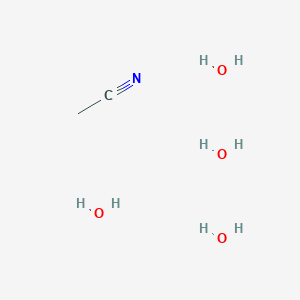
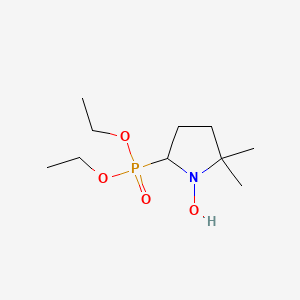
![6-{[2-(Dimethylamino)ethyl]amino}-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12566009.png)
